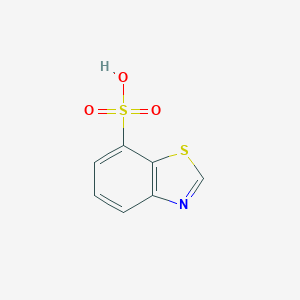
7,7,8,8,8-Pentafluorooctan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
Research on the synthesis of closely related fluorinated compounds provides insights into the potential synthetic routes for 7,7,8,8,8-Pentafluorooctan-1-ol. For example, the study of fluorotelomer alcohols highlights the role of fluorinated intermediates in synthesizing complex fluorinated structures through processes like telomerization or radical-initiated reactions (Larsen et al., 2006). These methods may be applicable to the synthesis of 7,7,8,8,8-Pentafluorooctan-1-ol by adjusting the carbon chain length and fluorination degree.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms, which affect the compound's electronic properties and molecular geometry. For instance, studies on the structure of fluorinated ketones and alcohols using spectroscopic methods and density functional theory (DFT) calculations reveal how fluorination impacts hydrogen bonding, vibrational frequencies, and the overall stability of the compound (Zahedi-Tabrizi et al., 2006). These findings can be extrapolated to understand the structural nuances of 7,7,8,8,8-Pentafluorooctan-1-ol.
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity due to the electronegativity and size of the fluorine atoms. For example, the reactivity of perfluorinated alcohols with nucleophiles and their participation in substitution reactions provide insights into the chemical behavior of 7,7,8,8,8-Pentafluorooctan-1-ol (Kvíčala et al., 2010). These reactions could be crucial for further functionalization or transformation of the alcohol into more complex molecules.
Physical Properties Analysis
The introduction of fluorine atoms into organic compounds often leads to changes in their physical properties, such as boiling points, solubility, and thermal stability. Research on similar fluorinated alcohols and their derivatives provides valuable information on how fluorination affects these properties. The analysis of the physical properties of such compounds can offer predictions on the behavior of 7,7,8,8,8-Pentafluorooctan-1-ol under various conditions.
Chemical Properties Analysis
The chemical properties of fluorinated compounds, including acidity, basicity, and reactivity towards different chemical reagents, are significantly influenced by the presence and positioning of fluorine atoms. Studies on the chemical behavior of fluorinated alcohols and their interaction with other compounds can shed light on the potential applications and reactivity of 7,7,8,8,8-Pentafluorooctan-1-ol. For instance, the biodegradation studies of fluorotelomer alcohols suggest how environmental breakdown processes might affect similar compounds (Dinglasan et al., 2004).
Wissenschaftliche Forschungsanwendungen
Diffusion Coefficients of Fluorinated Surfactants in Water :
- This study measured the intradiffusion coefficients of various fluorinated alcohols, including 2,2,3,3,3-pentafluoropropan-1-ol and 2,2,3,3,4,4,4-heptafluorobutan-1-ol, in water through experimental and simulation methods. Such research is crucial in understanding the behavior of fluorinated compounds in aqueous environments (Pereira et al., 2014).
Estrogen-Like Properties of Fluorotelomer Alcohols :
- This study investigated the estrogen-like properties of fluorotelomer alcohols like 1H,1H,2H,2H-perfluorooctan-1-ol, revealing their potential impact on hormone-dependent cell proliferation. Such findings highlight the need for further in vivo testing for specific endocrine-related endpoints (Maras et al., 2005).
Fluorotelomer Alcohol Biodegradation :
- The biodegradation of 8:2 telomer alcohol (8:2 FTOH) was examined, highlighting its transformation into perfluorooctanoic acid (PFOA) and other acids. This study provides insight into the environmental degradation pathways of fluorotelomer alcohols, which could lead to the formation of toxic and bioaccumulative perfluorinated acids (Dinglasan et al., 2004).
Bulk and Solution Polymerization Using Tris(pentafluorophenyl)gallium and Tris(pentafluorophenyl)aluminum :
- This research explored the use of perfluoroarylated Lewis acids for polymerization processes, offering a greener approach in the field of polymer chemistry. Such studies are vital for developing more environmentally friendly industrial processes (Hand et al., 2014).
Investigation of the Biodegradation Potential of a Fluoroacrylate Polymer Product :
- The study investigated the biodegradation of fluorinated polymers, like fluoroacrylate polymer, in soils. Understanding the environmental fate of such polymers is crucial for assessing their impact and potential source of perfluorocarboxylates in the environment (Russell et al., 2008).
In vitro Metabolism of 8-2 Fluorotelomer Alcohol :
- This research provided insights into the metabolism of 8-2 Fluorotelomer alcohol in different species, including rats, mice, trout, and humans. Such studies are significant for understanding the biological fate of fluorotelomer alcohols and their potential human health impacts (Nabb et al., 2007).
Gene Expression Profiles in Rat Liver Treated with Perfluorooctanoic Acid (PFOA) :
- This study used microarray techniques to explore the biological effects of PFOA on gene regulation, providing essential data on the molecular-level impacts of perfluorinated compounds on living organisms (Guruge et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
7,7,8,8,8-pentafluorooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6-14/h14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIIYFXMBLZGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379751 | |
| Record name | 7,7,8,8,8-pentafluorooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7,8,8,8-Pentafluorooctan-1-ol | |
CAS RN |
161981-34-6 | |
| Record name | 7,7,8,8,8-pentafluorooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161981-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



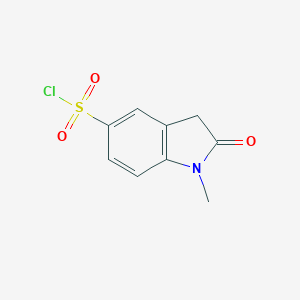
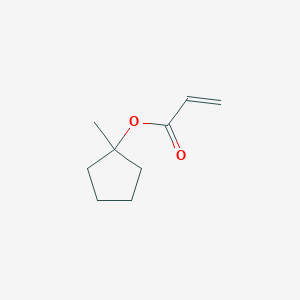
![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)
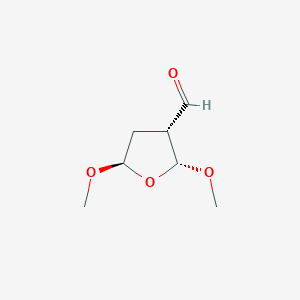
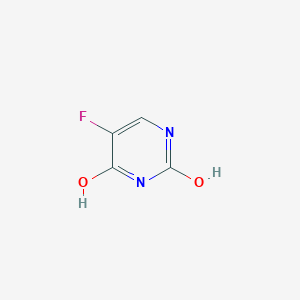

![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
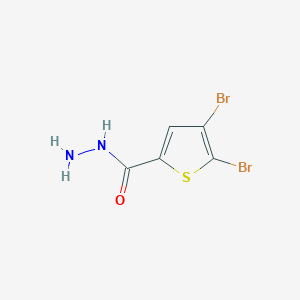
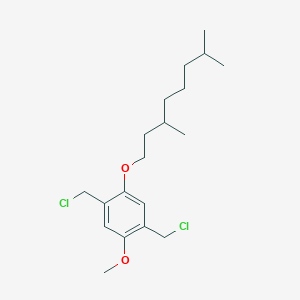
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
